2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide
Description
2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-chlorobenzylamino group at the 6-position and a thioacetamide linker connected to a 4-cyanophenyl moiety.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-5-1-15(2-6-16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-7-3-14(10-22)4-8-17/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZLXTWHNWBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the amino group on the pyrimidine ring.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-cyanophenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From nucleophilic substitution of the chlorobenzyl group.
Scientific Research Applications
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of these proteins. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, which can have therapeutic effects in disease treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrimidine-thioacetamide scaffold is shared with several derivatives, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Melting Points: Analogs in exhibit melting points between 132–170°C, influenced by substituent bulk and crystallinity.
- Solubility: The cyanophenyl group’s polarity might enhance aqueous solubility relative to nonpolar substituents (e.g., methyl or trifluoromethyl in and ) .
Computational and Crystallographic Insights
- Software Tools : Programs like SHELX () are critical for structural refinement of similar compounds, enabling precise determination of bond lengths and angles in pyrimidine-acetamide derivatives .
Key Research Findings and Implications
Thioether Linkage Stability : The pyrimidine-thioacetamide scaffold, shared with and compounds, offers synthetic flexibility and resistance to enzymatic degradation .
Gaps in Data : Direct biological data (e.g., IC50 values) for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrimidine ring , a thioether linkage , and an acetanilide moiety . Its molecular formula is , with a molecular weight of approximately 420.86 g/mol . The structural arrangement enhances its binding affinity to various biological targets, which is crucial for its pharmacological potential.
1. Anticancer Activity
Preliminary studies indicate that this compound exhibits significant inhibitory effects on specific kinases involved in cancer progression. The mechanism of action may include:
- Enzyme Inhibition : The compound potentially inhibits kinases by binding to their active sites, thus preventing substrate access and blocking enzymatic activity.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells, contributing to tumor reduction.
Studies have shown that similar compounds with pyrimidine structures display high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. For example, lead compounds in related studies demonstrated effective tumor growth reduction in xenograft models, indicating promising therapeutic potential .
2. Antimicrobial Properties
While primarily investigated for anticancer activity, compounds with similar structural motifs have also exhibited antimicrobial properties. The thioether and pyrimidine components are often linked to enhanced interaction with microbial targets, suggesting that our compound may possess some degree of antimicrobial efficacy as well.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : By blocking kinase activity, the compound disrupts signaling pathways critical for cancer cell survival.
- DNA Interaction : Potential intercalation into DNA may affect transcription and replication processes, leading to cell cycle arrest or apoptosis.
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrimidine core with thioether linkage | Significant kinase inhibition; potential anticancer properties |
| N-(2-Fluorophenyl)-acetamide | Similar acetamide structure | Anticancer properties |
| 6-(Chlorobenzylamino)-pyrimidin-4-one | Similar core structure | Antimicrobial activity |
Notable Research Findings
- A study highlighted that compounds structurally similar to this compound showed promising results in reducing tumor sizes in vivo models .
- Another investigation into related thiazole-bearing molecules revealed their effectiveness against resistant cancer cell lines, emphasizing the need for further optimization of such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
